molecular formula C6H16OSi B101206 tert-Butyldimethylsilanol CAS No. 18173-64-3

tert-Butyldimethylsilanol

Cat. No. B101206
CAS RN: 18173-64-3
M. Wt: 132.28 g/mol
InChI Key: FGWRMMTYIZKYMA-UHFFFAOYSA-N
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Description

Tert-Butyldimethylsilanol is a silylating agent used for the protection of hydroxyl groups via silylation . It is used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution, as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde, and in the synthesis of enol silyl ethers .


Synthesis Analysis

Tert-Butyldimethylsilanol is widely available and can be used as a nucleophilic component in coupling reactions . It is supplied in a clear, viscous liquid form and can be purified by distillation .


Molecular Structure Analysis

The molecular formula of tert-Butyldimethylsilanol is C6H16OSi . It has a molecular weight of 132.28 g/mol .


Chemical Reactions Analysis

Tert-Butyldimethylsilanol is used as a reagent in various chemical reactions. For instance, it is used as a t-BuMe2SiO nucleophilic component in coupling reactions . It is also used in the synthesis of enol silyl ethers .


Physical And Chemical Properties Analysis

Tert-Butyldimethylsilanol has a boiling point of 139°C at 739 mmHg and a density of 0.84 g/cm³ . It is soluble in most organic solvents .

Scientific Research Applications

Silylation of Hydroxyl Groups

tert-Butyldimethylsilanol: is commonly used as a silylating agent for the protection of hydroxyl groups. This process, known as silylation, involves the replacement of a hydrogen atom in a hydroxyl group (-OH) with a silyl group, such as tert-butyldimethylsilyl . This protection is crucial during synthesis reactions where hydroxyl groups might otherwise react undesirably .

Synthesis of α-Chiral Ether Derivatives

The compound is utilized in the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution. This application is significant in the field of asymmetric synthesis, which is essential for producing compounds with the desired chirality—a key factor in pharmaceuticals .

Polymerization Initiator

tert-Butyldimethylsilanol: serves as an initiator for the polymerization of certain aldehydes, such as 1,2-benzenedicarboxaldehyde. Its role as an initiator helps in controlling the polymerization process to achieve polymers with specific properties .

Enol Silyl Ether Synthesis

It is involved in the synthesis of enol silyl ethers, which are valuable intermediates in organic synthesis. Enol silyl ethers are used in various chemical transformations, including the synthesis of ketones and aldehydes .

Biomedical Applications

In the biomedical industry, tert-Butyldimethylsilanol is a reactive intermediate of paramount importance. It is used in synthesizing diverse drugs and siloxane polymers, which have applications ranging from medical implants to drug delivery systems .

Liver Fibrosis Treatment Research

There is ongoing research into the potential of tert-Butyldimethylsilanol in treating liver fibrosis. It has been studied for its ability to inhibit hepatic stellate cell proliferation, which is a key factor in the development of liver fibrosis .

Safety And Hazards

Tert-Butyldimethylsilanol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored and handled under inert gas due to its moisture sensitivity . Proper personal protective equipment and a fume hood are necessary when working with this chemical .

Relevant Papers Several papers have been published on tert-Butyldimethylsilanol, discussing its synthesis, properties, and applications in various chemical reactions . These papers provide a deeper understanding of the compound and its potential uses in the field of chemistry.

properties

IUPAC Name

tert-butyl-hydroxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRMMTYIZKYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339207
Record name tert-Butyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyldimethylsilanol

CAS RN

18173-64-3
Record name tert-Butyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyldimethylsilanol
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Record name tert-Butyldimethylsilanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of tert-butyldimethylsilanol hemihydrate?

A1: tert-Butyldimethylsilanol hemihydrate crystallizes with two molecules of the silanol and a single water molecule in the asymmetric unit []. Hydrogen bonding is observed between these three molecules. Both the silanol OH group protons and the water protons are disordered equally over two positions [].

Q2: Can tert-butyldimethylsilanol be used to prepare surface-modified silica gel?

A2: Yes, the hydroxyl groups on the surface of silica gel can react with tert-butyldimethylsilanol under mild heating in an inert solvent like hexane or toluene []. This reaction forms surface-bonded silyl esters and is analogous to the reaction between tert-butyldimethylsilanol and various phosphorus acids [].

Q3: What are some common applications of tert-butyldimethylsilanol in organic synthesis?

A3: tert-Butyldimethylchlorosilane, a common reagent in organic synthesis, can be prepared from tert-butyldimethylsilanol using several methods, including chlorination []. This highlights the role of tert-butyldimethylsilanol as a valuable precursor for important synthetic intermediates.

Q4: Has the structure of tert-butyldimethylsilanol and its hemihydrate been investigated using gas-phase electron diffraction?

A4: Yes, gas-phase electron diffraction studies have been conducted on both tert-butyldimethylsilanol and its hemihydrate []. This technique allows for the determination of molecular structures in the gas phase, providing valuable insights into their inherent geometries.

Q5: What germanium (II) coordination compounds can be synthesized using tert-butyldimethylsilanol as a ligand?

A5: tert-Butyldimethylsilanol (H-DMBS) can react with [Ge(OBut)2]2 to yield the germanium (II) compound [Ge(μ-OBut)(DMBS)]2 []. Additionally, a homoleptic complex, [Ge(μ-DMBS)(DMBS)]2, can be synthesized through the same reaction using different stoichiometric ratios []. These compounds were then used as precursors for the synthesis of germanium nanomaterials [].

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